(Rac)-ABT-202 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

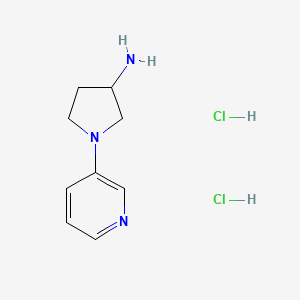

1-pyridin-3-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-3-5-12(7-8)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJISLUDXYKVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258641-38-1 | |

| Record name | 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-ABT-202 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Neuronal nAChR Agonism

The primary mechanism of action for ABT-202 is its function as an agonist at various subtypes of neuronal nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[4]

Upon binding to the orthosteric site on the nAChR, typically located at the interface between an alpha (α) and a beta (β) subunit, ABT-202 mimics the effect of the endogenous neurotransmitter, acetylcholine. This binding event induces a conformational change in the receptor protein, leading to the opening of a central, non-selective cation channel.[5] The opening of this channel allows for the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the neuron and a smaller efflux of potassium (K⁺) ions.[6]

The immediate consequence of this ion flux is the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP). If this depolarization is sufficient to reach the neuron's threshold potential, it will trigger the firing of an action potential, thereby propagating the nerve signal. The influx of Ca²⁺ is particularly significant as it also functions as a critical second messenger, initiating a cascade of downstream intracellular signaling events.[7]

Pharmacological Profile

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of (Rac)-ABT-202 or its active (R)-enantiomer across various nAChR subtypes are not extensively documented in publicly accessible literature. However, the profile of a compound like ABT-202 is typically characterized by its affinity and potency at the most abundant neuronal nAChR subtypes, such as α4β2 and α7. For context, the following tables summarize typical quantitative data for other well-characterized nAChR agonists.

Table 1: Binding Affinities (Ki) of Reference nAChR Agonists

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |

|---|---|---|---|---|

| Nicotine | α4β2 | [³H]-Nicotine | 1.0 | [8] |

| ABT-418 | High-affinity sites | [³H]-Nicotine | 6 | [4] |

| GTS-21 | α4β2 (human) | Not Specified | 20 |

| GTS-21 | α7 (human) | Not Specified | 2000 | |

Table 2: Functional Potencies (EC50) of Reference nAChR Agonists

| Compound | Receptor Subtype (human) | Assay Type | EC50 (µM) | Source |

|---|---|---|---|---|

| Nicotine | α4β2 | Electrophysiology | 1.6 | [3] |

| ABT-418 | α4β2 | Electrophysiology | 13.9 | [3] |

| (S)-Nicotine | PC-12 cells (mixed nAChRs) | D-Serine Release | 1.9 |

| AZD0328 | α7 | Electrophysiology | 0.338 | |

Downstream Signaling Pathways

The activation of nAChRs by ABT-202 and the subsequent influx of calcium ions initiate several key intracellular signaling cascades that are crucial for neuronal function and survival.[7]

-

PI3K/Akt Pathway: The increase in intracellular Ca²⁺ can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[7] This pathway is a major regulator of cell survival and is implicated in the neuroprotective effects observed with some nAChR agonists.[7]

-

CaM KII/IV and CREB Activation: Calcium can bind to calmodulin (CaM), which in turn activates calcium/calmodulin-dependent protein kinases (CaMKs). This can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal plasticity and survival.

-

Neurotransmitter Release: Presynaptically located nAChRs, when activated, enhance the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. This modulation of neurotransmitter release is a key component of the physiological effects of nAChR agonists.

Below is a diagram illustrating the primary and downstream signaling events following nAChR activation by an agonist like ABT-202.

Experimental Protocols

The characterization of compounds like (Rac)-ABT-202 dihydrochloride involves a suite of standardized in vitro assays to determine their binding affinity and functional activity at nAChRs.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of (Rac)-ABT-202 for nAChR subtypes.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).

-

Radioligand: A high-affinity ligand for the target receptor, e.g., [³H]-Epibatidine for α4β2* nAChRs.

-

Test Compound: this compound.

-

Non-specific Control: A high concentration of a non-labeled ligand (e.g., Nicotine) to define non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Equipment: Cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold Assay Buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in Assay Buffer to a standardized protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + Radioligand.

-

Non-specific Binding: Membrane preparation + Radioligand + high concentration of non-labeled control.

-

Competition: Membrane preparation + Radioligand + serial dilutions of (Rac)-ABT-202.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the concentration of (Rac)-ABT-202. Fit the data to a one-site competition curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

- 1. ABT-202 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-ABT-202 Dihydrochloride: A Technical Guide for Researchers

(Rac)-ABT-202 dihydrochloride is a racemic mixture of the potent nicotinic acetylcholine receptor (nAChR) agonist, ABT-202. Developed initially by Abbott Laboratories, this compound has been a subject of research interest for its potential analgesic properties.[1] This technical guide provides a comprehensive overview of the structure, properties, mechanism of action, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(Rac)-ABT-202 is the racemic form of the (R)-enantiomer, ABT-202. The dihydrochloride salt enhances its stability and solubility for experimental use.

Chemical Structure:

-

IUPAC Name: (±)-1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride

-

SMILES: NC1CN(C2=CC=CN=C2)CC1.[H]Cl.[H]Cl

-

CAS Number: 1258641-38-1

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties:

| Property | Value (for ABT-202) | Data Source |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molar Mass | 163.224 g/mol | [1] |

| Appearance | Solid | Implied |

| Solubility | Soluble in DMSO | Vendor Data |

| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | Vendor Data |

Mechanism of Action and Signaling Pathways

(Rac)-ABT-202 acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. The analgesic effects of nAChR agonists are believed to be mediated primarily through the activation of specific nAChR subtypes, particularly α4β2 and α7.

Upon binding of an agonist like ABT-202, the nAChR undergoes a conformational change, opening a channel permeable to cations such as Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the neuronal membrane and the initiation of downstream signaling cascades.

Key Signaling Pathways:

The activation of nAChRs can trigger several intracellular signaling pathways that are implicated in analgesia and neuroprotection. One of the prominent pathways involves the influx of Ca²⁺, which can activate various downstream effectors.

Caption: Simplified nAChR Activation Pathway by (Rac)-ABT-202

A more detailed view of the downstream signaling involves the activation of protein kinase cascades that can modulate gene expression and cellular function, contributing to the analgesic and potentially neuroprotective effects.

Caption: Downstream Signaling Cascades following nAChR Activation

Experimental Protocols

The analgesic properties of compounds like (Rac)-ABT-202 are typically evaluated using a battery of in vivo and in vitro assays.

In Vivo Analgesic Activity Assays:

Standard models of nociception in rodents are employed to assess the analgesic efficacy of test compounds.

1. Hot Plate Test: This method evaluates the response to a thermal stimulus.

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Acclimatize the animals (e.g., mice or rats) to the testing room for at least 30 minutes.

-

Determine the baseline latency by placing the animal on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, oral).

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and measure the response latency.

-

An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

-

2. Tail-Flick Test: This assay also measures the response to a thermal stimulus, but applied to the tail.

-

Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

-

Procedure:

-

Gently restrain the animal (e.g., rat) with its tail exposed.

-

Measure the baseline tail-flick latency by applying the heat source and recording the time it takes for the animal to flick its tail away from the heat. A cut-off time is also employed here.

-

Administer the test compound or vehicle.

-

Measure the tail-flick latency at various time points post-administration.

-

Prolongation of the tail-flick latency is indicative of analgesia.

-

3. Acetic Acid-Induced Writhing Test: This is a model of visceral pain.

-

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice).

-

After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.

-

Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).

-

A reduction in the number of writhes in the compound-treated group compared to the vehicle group signifies an analgesic effect.

-

Caption: General Workflow for In Vivo Analgesic Assays

In Vitro Receptor Binding and Functional Assays:

These assays are crucial for determining the affinity and efficacy of the compound at specific nAChR subtypes.

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of (Rac)-ABT-202 for different nAChR subtypes.

-

General Protocol:

-

Prepare cell membranes or brain homogenates expressing the nAChR subtype of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) in the presence of varying concentrations of (Rac)-ABT-202.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., Calcium Influx or Electrophysiology):

-

Objective: To measure the functional activity (EC₅₀ and efficacy) of (Rac)-ABT-202 at different nAChR subtypes.

-

Calcium Influx Assay (using a fluorescent calcium indicator like Fluo-4):

-

Culture cells expressing the nAChR subtype of interest.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Apply varying concentrations of (Rac)-ABT-202 to the cells.

-

Measure the change in fluorescence intensity, which corresponds to the influx of calcium through the activated nAChR channels.

-

Plot the concentration-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximal efficacy.

-

Summary

This compound is a valuable research tool for investigating the role of neuronal nicotinic acetylcholine receptors in nociception and other neurological processes. Its activity as a potent nAChR agonist makes it a relevant compound for screening in various models of pain. This guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches to characterize its pharmacological profile. Further research to delineate its specific nAChR subtype selectivity and in vivo efficacy in different pain models will be crucial for a more complete understanding of its therapeutic potential.

References

(Rac)-ABT-202 Dihydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs) developed by Abbott Laboratories.[1] Initially investigated for its potential as a novel analgesic agent, its development was discontinued and it did not proceed through extensive clinical trials. This document provides a comprehensive technical guide on the available information regarding the discovery, synthesis, and pharmacological characterization of this compound. Due to the limited publicly available data for this specific compound, information from closely related nicotinic agonists developed by Abbott is included to provide context for its pharmacological profile and the experimental methodologies used in its evaluation. It is important to note that a separate molecule, also designated ABT-202, is a KRAS inhibitor for oncological applications developed by Anbogen Therapeutics and is unrelated to the subject of this guide.

Pharmacological Profile

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Reference |

| ABT-089 | α4β2 | 16 | - | [2] |

| α7 | >10,000 | - | [2] | |

| ACh Release | - | 3 | [2] | |

| Dopamine Release | - | 1.1 | [2] | |

| ABT-418 | α4β2 | 0.10 | - | [3] |

| ABT-107 | α7 | 1 - 10 (Range) | - | [3] |

Note: The data presented for ABT-089, ABT-418, and ABT-107 are for illustrative purposes to provide context for the pharmacological profile of Abbott's nAChR agonists. Specific data for this compound is not publicly available.

Synthesis of (Rac)-ABT-202

A detailed, proprietary synthesis protocol for this compound has not been publicly disclosed. However, a plausible synthetic route can be constructed based on established chemical methodologies for the synthesis of similar 3-aminopyrrolidine derivatives and N-arylations. The following represents a feasible, multi-step synthesis of the free base, (Rac)-1-(pyridin-3-yl)pyrrolidin-3-amine.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for (Rac)-ABT-202 free base.

Detailed Experimental Protocol (Plausible Route)

Step 1: Synthesis of a protected (Rac)-3-aminopyrrolidine

A common starting material for this synthesis would be a commercially available, suitably protected derivative of 3-aminopyrrolidine, for instance, (Rac)-tert-butyl (pyrrolidin-3-yl)carbamate. The Boc (tert-butyloxycarbonyl) group serves to protect the amine during the subsequent arylation step.

Step 2: N-Arylation with a 3-halopyridine

The protected 3-aminopyrrolidine can be coupled with a 3-halopyridine, such as 3-bromopyridine or 3-chloropyridine, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

-

Reaction Conditions (Buchwald-Hartwig Amination):

-

Reactants: (Rac)-tert-butyl (pyrrolidin-3-yl)carbamate, 3-bromopyridine.

-

Catalyst: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: A suitable phosphine ligand, for example, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

-

Solvent: An anhydrous, aprotic solvent such as toluene or dioxane.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated, typically in the range of 80-110 °C, and monitored by TLC or LC-MS until completion. After cooling, the reaction is quenched, and the product, (Rac)-tert-butyl (1-(pyridin-3-yl)pyrrolidin-3-yl)carbamate, is isolated and purified using standard techniques like column chromatography.

-

Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final product.

-

Reaction Conditions:

-

Reactant: (Rac)-tert-butyl (1-(pyridin-3-yl)pyrrolidin-3-yl)carbamate.

-

Reagent: A strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

-

Procedure: The protected intermediate is dissolved in the chosen solvent, and the acid is added. The reaction is typically stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure.

-

Step 4: Formation of the Dihydrochloride Salt

To obtain this compound, the free base is treated with two equivalents of hydrochloric acid.

-

Procedure: The purified (Rac)-1-(pyridin-3-yl)pyrrolidin-3-amine is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in ethanol) is added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Characterization: Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be employed to characterize a novel nAChR agonist like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for different nAChR subtypes.

-

Objective: To determine the inhibition constant (Ki) of this compound at various nAChR subtypes (e.g., α4β2, α7).

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the desired human nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChRs).

-

A subtype-selective radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).

-

Assay buffer.

-

Scintillation vials and cocktail, or a gamma counter.

-

-

Procedure:

-

In a series of tubes or a microplate, add a fixed amount of cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (with the non-specific binding control).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting or a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General workflow for a radioligand binding assay.

In Vivo Models of Analgesia

Animal models are used to assess the antinociceptive (pain-relieving) effects of a compound.

-

Objective: To evaluate the efficacy of this compound in reducing pain responses in rodent models.

-

Model 1: Hot Plate Test (Thermal Nociception)

-

Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 °C).

-

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice or rats) via a suitable route (e.g., intraperitoneal, oral).

-

At a predetermined time after administration, place the animal on the hot plate.

-

Measure the latency (in seconds) for the animal to exhibit a pain response, such as licking its paws or jumping.

-

A cut-off time is used to prevent tissue damage.

-

-

Data Analysis: An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

-

-

Model 2: Acetic Acid Writhing Test (Visceral Pain)

-

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice).

-

After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce a writhing response (abdominal constrictions).

-

Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes over a specific period (e.g., 10-20 minutes).

-

-

Data Analysis: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

-

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by an agonist like ABT-202 leads to the opening of the receptor's intrinsic ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, leading to the generation of an action potential. The increase in intracellular Ca²⁺ also acts as a second messenger, triggering various downstream signaling cascades, including the PI3K/Akt pathway, which is known to be involved in promoting cell survival and neuroprotection.

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.

Conclusion

This compound is a racemic nicotinic acetylcholine receptor agonist developed by Abbott Laboratories with initial therapeutic potential in analgesia. While the discontinuation of its development has resulted in a scarcity of specific public data, this guide provides a comprehensive overview based on available information and data from analogous compounds. The plausible synthesis and generalized experimental protocols outlined herein offer a technical framework for understanding the discovery and evaluation of this class of compounds. Further research into subtype-selective nAChR agonists continues to be an area of interest for the development of novel therapeutics for a range of neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-ABT-202 Dihydrochloride: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Agonist

Disclaimer: This document summarizes publicly available information regarding (Rac)-ABT-202 dihydrochloride as a nicotinic acetylcholine receptor (nAChR) agonist. It is intended for research, scientific, and drug development professionals. A compound with the same designation, ABT-202, has been more recently described as a pan-KRAS inhibitor in development by Anbogen Therapeutics for oncology indications. This guide focuses exclusively on the research and development of ABT-202 as a nicotinic agonist by Abbott Laboratories for potential analgesic applications.

Executive Summary

Introduction to this compound

This compound is a synthetic small molecule that targets neuronal nAChRs. These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and play a crucial role in synaptic transmission and neuronal signaling. Agonism of nAChRs has been explored as a therapeutic strategy for a range of conditions, including pain, cognitive disorders, and nicotine addiction. The active enantiomer of the racemic mixture is (R)-1-(Pyridin-3-yl)pyrrolidin-3-amine[1].

Chemical Structure:

-

IUPAC Name: (RS)-1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride

-

Molecular Formula: C₉H₁₃N₃ · 2HCl

-

Molecular Weight: 236.14 g/mol

Mechanism of Action and Signaling Pathways

As a nicotinic acetylcholine receptor agonist, (Rac)-ABT-202 mimics the action of the endogenous neurotransmitter acetylcholine (ACh). Upon binding to nAChRs, it induces a conformational change in the receptor, leading to the opening of the integral ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.

The downstream signaling events following nAChR activation are complex and subtype-dependent. The influx of calcium is a key event that can trigger a cascade of intracellular signaling pathways, including the activation of protein kinases and the regulation of gene expression. These pathways are implicated in various cellular processes, including neurotransmitter release, synaptic plasticity, and cell survival.

References

In-Depth Technical Guide: Pharmacological Profile of (Rac)-ABT-202 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ABT-202 dihydrochloride is a racemic mixture of ABT-202, a compound developed by Abbott Laboratories which acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] It was investigated for its potential as an analgesic, although it did not proceed through clinical trials.[1] This technical guide provides a detailed overview of the presumed pharmacological profile of this compound, based on the general characteristics of selective nAChR agonists. It outlines the standard experimental protocols for characterizing such a compound and visualizes the associated signaling pathways and experimental workflows.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are crucial in synaptic transmission throughout the central and peripheral nervous systems. Their activation by agonists like acetylcholine or nicotine leads to the opening of a non-selective cation channel, permeable to sodium, potassium, and in some cases, calcium ions. The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, offer a wide range of therapeutic targets for various neurological and psychiatric disorders. This compound was developed as a selective agonist for neuronal nAChRs with the therapeutic goal of analgesia.

Pharmacological Profile

While specific quantitative binding and functional data for this compound are not publicly available, this section outlines the expected pharmacological characteristics of a selective nAChR agonist of its class.

Binding Affinity

The binding affinity of a compound for its target receptor is a critical parameter in drug development. For this compound, this would be determined through competitive radioligand binding assays against various nAChR subtypes. The data would typically be presented as inhibition constants (Ki).

Table 1: Representative Binding Affinity Profile of a Selective nAChR Agonist

| nAChR Subtype | Radioligand | Representative Ki (nM) |

| α4β2 | [3H]-Cytisine | < 10 |

| α7 | [3H]-Methyllycaconitine | > 1000 |

| α3β4 | [3H]-Epibatidine | < 50 |

| Muscle-type | [125I]-α-Bungarotoxin | > 1000 |

| Note: The data in this table is representative of a selective α4β2 nAChR agonist and is for illustrative purposes only, as specific data for this compound is not publicly available. |

Functional Activity

The functional activity of this compound as an nAChR agonist would be quantified by measuring its ability to elicit a response upon binding to the receptor. This is typically determined using in vitro functional assays, such as calcium flux assays or electrophysiological recordings. The results are expressed as the half-maximal effective concentration (EC50).

Table 2: Representative Functional Activity Profile of a Selective nAChR Agonist

| nAChR Subtype | Assay Type | Representative EC50 (nM) |

| α4β2 | Calcium Flux | < 100 |

| α7 | Calcium Flux | > 10000 |

| α3β4 | Calcium Flux | < 500 |

| Note: The data in this table is representative of a selective α4β2 nAChR agonist and is for illustrative purposes only, as specific data for this compound is not publicly available. |

Experimental Protocols

The characterization of a compound like this compound involves a series of standardized in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells) are prepared.

-

Incubation: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux

This assay measures the functional potency of an agonist by detecting the increase in intracellular calcium concentration following nAChR activation.

Methodology:

-

Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

-

Data Analysis: The peak fluorescence response is determined for each concentration, and the data are fitted to a concentration-response curve to calculate the EC50 value.

Signaling Pathways

Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of cations.

The binding of the agonist to the nAChR triggers the opening of the ion channel, leading to membrane depolarization due to the influx of Na+ and K+. For certain nAChR subtypes, there is also a significant influx of Ca2+. This increase in intracellular Ca2+ can act as a second messenger, activating various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.

Conclusion

This compound is a nicotinic acetylcholine receptor agonist with potential analgesic properties. While specific pharmacological data for this compound is not widely available, its profile can be inferred from the characteristics of other selective nAChR agonists. The experimental protocols and signaling pathways described herein provide a comprehensive framework for understanding the pharmacological evaluation of such compounds. Further research would be necessary to fully elucidate the specific subtype selectivity and functional profile of this compound.

References

An In-Depth Technical Guide to (Rac)-ABT-202 Dihydrochloride: A Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ABT-202 dihydrochloride is a racemic compound identified as a nicotinic acetylcholine receptor (nAChR) agonist.[1] Developed initially by Abbott, ABT-202 has been investigated for its potential analgesic properties.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties and its presumed mechanism of action based on the broader understanding of nAChR agonists. Due to the limited availability of specific pharmacological data for (Rac)-ABT-202 in peer-reviewed literature, this document also presents generalized experimental protocols and signaling pathways relevant to the characterization of such compounds.

Compound Identification and Properties

This compound is the dihydrochloride salt of the racemic mixture of ABT-202.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1258641-38-1 |

| Molecular Formula | C₉H₁₅Cl₂N₃ |

| Molecular Weight | 236.14 g/mol |

| Synonyms | (Racemate)-ABT-202 dihydrochloride |

| Presumed Target | Nicotinic Acetylcholine Receptors (nAChRs) |

| Potential Therapeutic Area | Analgesia |

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

(Rac)-ABT-202 is characterized as an agonist of neuronal nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels that are crucial in neurotransmission within the central and peripheral nervous systems.[3]

Signaling Pathways:

The activation of nAChRs by an agonist like (Rac)-ABT-202 is expected to initiate a cascade of intracellular events. The primary mechanism involves the opening of the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This results in the depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.[3]

The influx of Ca²⁺ is a critical secondary messaging event, triggering various downstream signaling pathways. These can include:

-

Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This pathway is often associated with neuroprotective effects and cell survival.[4][5]

-

Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in synaptic plasticity and cellular growth.

-

Calmodulin-dependent protein kinase (CaMK) Pathway: This pathway plays a role in neurotransmitter release and synaptic plasticity.

The activation of these pathways can ultimately influence gene expression and protein synthesis, leading to long-term changes in neuronal function.

Quantitative Data

| Parameter | Value |

| Ki | Data not publicly available |

| EC₅₀ | Data not publicly available |

| IC₅₀ | Data not publicly available |

| Subtype Selectivity | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a novel nAChR agonist.

4.1. Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity of this compound to nAChRs.

-

Materials:

-

Rat or mouse brain tissue homogenate (e.g., cortical or thalamic regions)

-

Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine)

-

This compound

-

Binding buffer (e.g., Tris-HCl buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, incubate the brain homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate at a controlled temperature (e.g., 4°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

-

Calculate the specific binding and analyze the data using non-linear regression to determine the Ki value.

-

4.2. Hot-Plate Test for Analgesic Activity

This in vivo assay assesses the analgesic efficacy of this compound in a rodent model.[8][9]

-

Materials:

-

Male ICR or C57BL/6 mice

-

Hot-plate apparatus (maintained at a constant temperature, e.g., 55°C)

-

This compound dissolved in a suitable vehicle (e.g., saline)

-

Vehicle control

-

Positive control (e.g., morphine)

-

-

Procedure:

-

Acclimatize the mice to the testing room and handling.

-

Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Administer this compound, vehicle, or positive control via a chosen route (e.g., intraperitoneal, oral).

-

At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), place each mouse back on the hot plate and measure the response latency.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

-

Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

-

Concluding Remarks

This compound is a nicotinic acetylcholine receptor agonist with potential for development as an analgesic. While specific pharmacological data for this compound are scarce in the public scientific literature, its mechanism of action can be inferred from the well-established roles of nAChRs in pain modulation and neurotransmission. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel nAChR agonists. Further research is warranted to elucidate the specific nAChR subtype selectivity, potency, and in vivo efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ABT-202 - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of (Rac)-ABT-202 Dihydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the in vitro studies of (Rac)-ABT-202 dihydrochloride, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs). This guide details the binding affinities and functional activities of its active enantiomer, ABT-202, across various nAChR subtypes, and provides comprehensive experimental protocols for key in vitro assays.

This compound is the racemic mixture of ABT-202, a compound developed by Abbott Laboratories (now AbbVie) as a potential analgesic.[1] In vitro studies are crucial for characterizing the selectivity and potency of such compounds at their target receptors, providing a foundational understanding of their pharmacological profile.

Core Data Summary

The following tables summarize the quantitative data from in vitro studies on ABT-202, focusing on its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.

Table 1: Binding Affinity of ABT-202 for Neuronal nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [³H]Cytisine | Rat Brain Membranes | Data Not Available | |

| α2β4 | [³H]Cytisine | Human Clonal Cells | Data Not Available | |

| α7 | [¹²⁵I]α-Bungarotoxin | Rat Brain Membranes | Data Not Available | |

| Ganglionic | [³H]Epibatidine | IMR-32 Cells | Data Not Available | |

| Muscle | [¹²⁵I]α-Bungarotoxin | Torpedo californica | Data Not Available |

Quantitative binding affinity data for ABT-202 across a range of nAChR subtypes is not publicly available in the reviewed literature. The table structure is provided as a template for data organization upon availability.

Table 2: Functional Activity of ABT-202 at Neuronal nAChR Subtypes

| nAChR Subtype | Assay Type | Cell Line | EC50 (nM) | % Efficacy (vs. Acetylcholine) | Reference |

| α4β2 | ⁸⁶Rb⁺ Efflux | K-177 Cells | Data Not Available | Data Not Available | |

| α2β4 | ⁸⁶Rb⁺ Efflux | K-177 Cells | Data Not Available | Data Not Available | |

| α7 | Ca²⁺ Influx | SH-EP1-hα7 Cells | Data Not Available | Data Not Available | |

| Ganglionic (α3β4) | ⁸⁶Rb⁺ Efflux | IMR-32 Cells | Data Not Available | Data Not Available |

Specific functional activity data (EC50 and efficacy) for ABT-202 is not detailed in the currently accessible scientific literature. The table is structured to accommodate such data when it becomes available.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize nAChR ligands are provided below. These protocols are based on standard techniques employed in the field.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various nAChR subtypes.

General Protocol for [³H]Cytisine Binding (α4β2 Subtype):

-

Tissue Preparation: Whole rat brains are dissected, and the cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to create a membrane preparation.

-

Assay Incubation: Membrane preparations are incubated with a fixed concentration of [³H]cytisine (a high-affinity ligand for α4β2 nAChRs) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

References

(Rac)-ABT-202 Dihydrochloride: A Technical Guide for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and play a crucial role in a variety of physiological processes, including cognitive function, pain perception, and neuroinflammation. Dysregulation of nAChR signaling has been implicated in a range of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. As an agonist, (Rac)-ABT-202 holds potential as a valuable research tool for investigating the therapeutic modulation of nAChRs in these conditions, particularly in the context of analgesia. This technical guide provides an in-depth overview of (Rac)-ABT-202, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathways

(Rac)-ABT-202 exerts its effects by binding to and activating neuronal nAChRs. Upon binding of an agonist like ABT-202, the nAChR undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the neuronal membrane, triggering a cascade of downstream signaling events.

Two major signaling pathways implicated in the downstream effects of nAChR activation are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][2][3][4][5][6][7] Activation of these pathways can influence a wide range of cellular processes, including cell survival, synaptic plasticity, and gene expression, which are critical in the context of neurodegenerative diseases and pain signaling.

Caption: nAChR activation and downstream signaling cascades.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its binding affinity (Ki) and functional potency (EC50/IC50) at various nAChR subtypes. While specific data for the racemic mixture is limited in publicly available literature, the activity of related nAChR agonists provides a comparative context. A compound designated AP-202, which may be related to ABT-202, has been reported as a potent antagonist at α4β2 nAChRs with an IC50 of approximately 10 nM. It is important to note the distinction in reported activity (agonist vs. antagonist), which may reflect different experimental contexts or distinct molecular entities.

| Parameter | nAChR Subtype | Value | Compound | Reference |

| IC50 | α4β2 | ~10 nM | AP-202 | [8] |

Further research is required to definitively characterize the binding affinities and functional potencies of this compound across a comprehensive panel of nAChR subtypes.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes by measuring its ability to compete with a radiolabeled ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Relating neuronal nicotinic acetylcholine receptor subtypes defined by subunit composition and channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-ABT-202 Dihydrochloride: A Technical Guide to its Potential as a Non-Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ABT-202 dihydrochloride, a racemic mixture of the potent neuronal nicotinic acetylcholine receptor (nAChR) agonist ABT-202, has been investigated for its potential therapeutic applications in analgesia. Developed by Abbott Laboratories, this compound targets central nAChRs, offering a non-opioid mechanism for pain management. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound and related α4β2 nAChR agonists. Due to the limited publicly available data specifically for this compound, information from closely related compounds, such as ABT-594, is included to provide a more complete picture of the therapeutic potential and mechanism of action.

Introduction

This compound is the racemic form of ABT-202, a compound identified as a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels widely expressed in the central and peripheral nervous systems and are implicated in various physiological processes, including pain perception.[3][[“]] The analgesic properties of nAChR agonists have positioned them as a promising area of research for the development of novel, non-opioid pain therapeutics.[][6][7] While ABT-202 and related compounds have been subjects of drug development programs for pain, they have faced challenges in clinical trials, often related to a narrow therapeutic window.[[“]][[“]]

Mechanism of Action

The analgesic effects of this compound are primarily attributed to its agonist activity at α4β2* nAChRs in the central nervous system.[3][[“]][10] Activation of these receptors in supraspinal and midbrain regions, such as the rostral ventromedial medulla (RVM) and the locus coeruleus (LC), is thought to engage descending inhibitory pain pathways.[3] This leads to the modulation of nociceptive signaling at the spinal cord level, ultimately reducing the perception of pain. The downstream signaling cascade involves the release of neurotransmitters like norepinephrine and serotonin, which contribute to the analgesic effect.[3]

Signaling Pathway

Activation of α4β2 nAChRs by an agonist like ABT-202 leads to the opening of the ion channel, resulting in cation influx and neuronal depolarization. This initial event can trigger a cascade of intracellular signaling events, including the activation of the ERK/CREB pathway, which is known to be involved in neuronal plasticity and pain modulation.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Analgesic Effects of Sazetidine-A, a New Nicotinic Cholinergic Drug | Semantic Scholar [semanticscholar.org]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 11. Frontiers | Mechanism of ERK/CREB pathway in pain and analgesia [frontiersin.org]

- 12. ERK 1/2 signaling pathway is involved in nicotine-mediated neuroprotection in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-ABT-202 Dihydrochloride: A Technical Guide on its Putative Role in Cognitive Function

Disclaimer: Publicly available information and specific research on (Rac)-ABT-202 dihydrochloride and its direct effects on cognitive function are limited. This document synthesizes information on its presumed mechanism of action as a neuronal nicotinic acetylcholine receptor (nAChR) agonist and provides data from closely related, well-characterized nAChR agonists, such as ABT-418 and ABT-089, to serve as a proxy for its expected pharmacological profile and potential role in cognitive enhancement. The data and protocols presented herein should be considered illustrative for this class of compounds.

Introduction

This compound is the racemic form of ABT-202, a compound identified as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] While initially investigated for its analgesic properties, the role of nAChR agonists in modulating cognitive processes has garnered significant scientific interest.[1][2] nAChRs are critical components of the cholinergic system, which is integral to learning, memory, and attention.[2] Agonism at these receptors, particularly the α4β2* and α7 subtypes, has been shown to enhance cognitive function in preclinical models.[3] This technical guide provides an in-depth overview of the potential role of this compound in cognitive function, based on the pharmacology of analogous nAChR agonists.

Mechanism of Action: Neuronal Nicotinic Acetylcholine Receptor Agonism

This compound is expected to exert its effects by binding to and activating nAChRs in the brain. These receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or exogenous ligands, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the modulation of neurotransmitter release.

Key nAChR Subtypes in Cognition

Two primary nAChR subtypes are implicated in cognitive processes:

-

α4β2* nAChRs: These are the most abundant high-affinity nicotine binding sites in the brain and are widely distributed in brain regions associated with cognition, such as the cortex and hippocampus.[2] Activation of α4β2* nAChRs can enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, all of which play crucial roles in learning and memory.[2]

-

α7 nAChRs: These receptors are also highly expressed in the hippocampus and cortex and are involved in synaptic plasticity, a cellular mechanism underlying learning and memory.[3] They have a high permeability to Ca²⁺, which allows them to modulate intracellular signaling cascades, including those involving ERK and CREB, that are essential for long-term memory formation.[3]

Quantitative Data on Analogous nAChR Agonists

Due to the limited specific data for this compound, this section presents quantitative data from the well-characterized nAChR agonists ABT-418 and ABT-089 to illustrate the expected binding affinities and cognitive-enhancing effects.

Table 1: Binding Affinities (Ki, nM) of ABT-418 for Neuronal nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference |

| ABT-418 | α4β2 | 3 | [4] |

| α-bungarotoxin site (α7) | >10,000 | [4] | |

| (-)-Nicotine | α4β2 | 0.8 ± 0.1 | [1] |

| (-)-Cytisine | α4β2 | 0.2 ± 0.1 | [1] |

| (+/-)-Epibatidine | α4β2 | 0.05 ± 0.01 | [1] |

| Dihydro-β-erythroidine | α4β2 | 32 ± 1.5 | [1] |

Table 2: In Vivo Efficacy of ABT-089 in a Cognitive Task (Septal-Lesioned Rat Water Maze)

| Treatment | Dose (µmol/kg/day, s.c. infusion) | % Error Reduction (vs. vehicle) | Reference |

| ABT-089 | 1.3 | 45% | [5] |

| (-)-Nicotine | 62 | Comparable to ABT-089 | [5] |

Signaling Pathways in nAChR-Mediated Cognitive Enhancement

The activation of nAChRs by agonists initiates downstream signaling cascades that are crucial for synaptic plasticity and cognitive function.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cognitive-enhancing effects of nAChR agonists.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

-

Habituation (Day 1): Individually house rodents and handle them for several days before the experiment. On the day of habituation, place each animal in the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for free exploration in the absence of any objects.

-

Training/Familiarization (Day 2): Place two identical objects in the arena. Introduce a rodent into the arena and allow it to explore the objects for 5 minutes. Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Testing (Day 3): After a 24-hour retention interval, place one of the familiar objects and a novel object in the same locations as in the training phase. Allow the rodent to explore for 5 minutes and record the time spent exploring each object.

-

Data Analysis: Calculate the Discrimination Index (DI) as follows: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Contextual Fear Conditioning

This task assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.

Protocol:

-

Training (Day 1): Place the animal (e.g., a mouse) in a conditioning chamber. After a 2-minute habituation period, deliver a mild footshock (e.g., 2 seconds, 0.5 mA) through the grid floor.[6] Remove the animal 30 seconds after the shock.

-

Contextual Fear Testing (Day 2): 24 hours after training, return the animal to the same conditioning chamber for a 5-minute period without delivering a shock.[6]

-

Data Analysis: Record the duration of freezing behavior (the complete absence of movement except for respiration) during the testing session. An increase in freezing time is indicative of a stronger fear memory associated with the context.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover from surgery.

-

Perfusion and Baseline Collection: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[3] Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Post-Drug Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

Conclusion

While specific data on this compound is scarce, its classification as a neuronal nicotinic acetylcholine receptor agonist places it within a class of compounds with significant potential for cognitive enhancement. The preclinical data from analogous compounds like ABT-418 and ABT-089 demonstrate that activation of nAChRs, particularly the α4β2 subtype, can lead to improvements in learning and memory. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound's efficacy in relevant cognitive domains. Further research is warranted to fully characterize the binding profile, potency, and cognitive-enhancing effects of this specific compound to determine its therapeutic potential for disorders characterized by cognitive deficits.

References

- 1. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

Methodological & Application

Application Notes and Protocols for (Rac)-ABT-202 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and play a crucial role in various physiological processes, including cognitive function, pain perception, and inflammation. As an agonist, this compound stimulates nAChRs, leading to the modulation of downstream signaling pathways. This compound has been investigated for its potential analgesic properties and its relevance in the study of neurodegenerative conditions such as Alzheimer's disease.[1][2]

It is important to note that a different compound, also designated ABT-202, is under development by Anbogen Therapeutics as a pan-KRAS inhibitor for oncology applications.[3] The information and protocols provided herein pertain exclusively to This compound, the nicotinic acetylcholine receptor agonist .

These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to investigate its pharmacological properties and therapeutic potential.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound for nAChR Subtypes

| nAChR Subtype | Radioligand | Test Compound Concentration Range | Ki (nM) |

| α4β2 | [³H]-Cytisine | 0.1 nM - 10 µM | Data to be determined |

| α7 | [³H]-Methyllycaconitine | 0.1 nM - 10 µM | Data to be determined |

| α3β4 | [³H]-Epibatidine | 0.1 nM - 10 µM | Data to be determined |

Table 2: Functional Potency of this compound at nAChR Subtypes

| Assay Type | nAChR Subtype | Agonist Concentration Range | EC50 / IC50 (nM) | Max Response (% of control) |

| Electrophysiology | α4β2 | 1 nM - 100 µM | Data to be determined | Data to be determined |

| (Whole-Cell Patch Clamp) | α7 | 1 nM - 100 µM | Data to be determined | Data to be determined |

| Calcium Imaging | α4β2 | 1 nM - 100 µM | Data to be determined | Data to be determined |

| (Fura-2 AM) | α7 | 1 nM - 100 µM | Data to be determined | Data to be determined |

Table 3: In Vivo Analgesic Efficacy of this compound

| Animal Model | Test | Doses Administered (mg/kg) | Route of Administration | Endpoint | Results |

| Mouse | Hot Plate Test | e.g., 1, 3, 10 mg/kg | e.g., Intraperitoneal (i.p.) | Latency to paw lick/jump (s) | Data to be determined |

Signaling Pathways and Experimental Workflows

Activation of nAChRs by agonists like this compound leads to the influx of cations, primarily Na⁺ and Ca²⁺. The subsequent increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are implicated in cell survival and neuroprotection.

References

- 1. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anbogen.com [anbogen.com]

Preparing a Stock Solution of (Rac)-ABT-202 Dihydrochloride: Application Notes and Protocols

(Rac)-ABT-202 dihydrochloride is a research compound with activity as a nicotinic acetylcholine receptor (nAChR) agonist and has also been described as a second-generation pan-KRAS inhibitor. [1][2] Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results in cell culture, biochemical assays, and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 236.14 g/mol |

| Formula | C₉H₁₅Cl₂N₃ |

| CAS Number | 1258641-38-1 |

| Appearance | Solid |

| Color | Light brown to brown |

| Solubility in DMSO | 33.33 mg/mL (141.15 mM) |

| Storage of Solid | 4°C, sealed, away from moisture |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), newly opened

-

Sterile polypropylene microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for different desired concentrations.

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic compound.

-

Weighing: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 2.36 mg of powder to make a 10 mM solution, add 1 mL of DMSO.

Note: Due to the hygroscopic nature of DMSO, it is crucial to use a new, unopened bottle to ensure accurate concentration and solubility.[1]

-

Dissolution:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to initiate dissolution.

-

To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage, store the aliquots at -80°C for up to 6 months.[1] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]

-

Calculation for Stock Solution Preparation

To prepare a stock solution of a specific concentration, use the following formula:

Volume of Solvent (mL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) / Concentration (mM)

For example, to prepare a 10 mM stock solution from 5 mg of this compound:

Volume of DMSO (mL) = (5 mg / 236.14 g/mol ) / 10 mM = 2.117 mL

A pre-calculated table for preparing common stock solution concentrations is provided below for convenience.[1]

| Desired Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 4.2348 mL |

| 5 mg | 21.1739 mL | |

| 10 mg | 42.3478 mL | |

| 5 mM | 1 mg | 0.8470 mL |

| 5 mg | 4.2348 mL | |

| 10 mg | 8.4696 mL | |

| 10 mM | 1 mg | 0.4235 mL |

| 5 mg | 2.1174 mL | |

| 10 mg | 4.2348 mL |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: A flowchart outlining the sequential steps for preparing a stock solution of this compound.

Signaling Pathway of KRAS

Given that (Rac)-ABT-202 has been identified as a pan-KRAS inhibitor, the following diagram depicts a simplified overview of the KRAS signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[2]

Caption: A diagram of the KRAS signaling cascade and the inhibitory action of (Rac)-ABT-202.

References

In Vivo Administration of (Rac)-ABT-202 Dihydrochloride in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs). Compounds in this class have demonstrated significant potential as analgesics in various preclinical models of pain. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in animal models to investigate its analgesic, neuroprotective, and anti-inflammatory properties. The following protocols are based on established methodologies for potent nAChR agonists and provide a framework for conducting robust preclinical studies.

Mechanism of Action

(Rac)-ABT-202 acts as an agonist at neuronal nicotinic acetylcholine receptors, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. Activation of these receptors, particularly the α4β2* subtype, is associated with the modulation of neurotransmitter release, leading to analgesic effects. The proposed mechanism involves the enhancement of descending noradrenergic inhibitory pain pathways.

Diagram of the Proposed Signaling Pathway for ABT-202

Caption: Proposed signaling pathway of (Rac)-ABT-202 at the presynaptic terminal.

Data Presentation

The following tables present illustrative quantitative data from hypothetical studies to demonstrate how results can be structured for clear comparison.

Table 1: Analgesic Efficacy of this compound in the Formalin Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Nociceptive Score (Phase I) | % Inhibition (Phase I) | Nociceptive Score (Phase II) | % Inhibition (Phase II) |

| Vehicle (Saline) | - | 55.2 ± 4.8 | - | 120.5 ± 10.2 | - |

| (Rac)-ABT-202 | 1 | 41.5 ± 3.9 | 24.8% | 95.8 ± 8.5 | 20.5% |

| (Rac)-ABT-202 | 3 | 28.1 ± 3.1 | 49.1% | 62.3 ± 6.7 | 48.3% |

| (Rac)-ABT-202 | 10 | 15.6 ± 2.5 | 71.7% | 35.1 ± 4.2 | 70.9% |

| Morphine | 10 | 10.3 ± 1.9 | 81.3% | 22.7 ± 3.1 | 81.2% |

Table 2: Anti-Allodynic Effect of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CCI | % Reversal of Allodynia |

| Sham | - | 14.8 ± 1.2 | 14.5 ± 1.3 | - |

| Vehicle (Saline) | - | 15.0 ± 1.1 | 3.2 ± 0.5 | - |

| (Rac)-ABT-202 | 3 | 14.9 ± 1.3 | 6.8 ± 0.9 | 30.5% |

| (Rac)-ABT-202 | 10 | 15.1 ± 1.0 | 10.5 ± 1.1 | 61.9% |

| (Rac)-ABT-202 | 30 | 14.7 ± 1.2 | 13.2 ± 1.4 | 85.1% |

| Gabapentin | 100 | 15.2 ± 1.4 | 12.8 ± 1.5 | 81.4% |